Velnacrine maleate
Overview
Description
Velnacrine maleate is a chemical compound known as 1,2,3,4-tetrahydro-9-aminoacridine-1-ol maleate. It acts as a potent cholinesterase inhibitor, enhancing cholinergic functions. This compound has been developed primarily as an agent for treating Alzheimer’s disease due to its ability to improve learning and memory functions .
Mechanism of Action
Target of Action
Velnacrine maleate is a potent cholinesterase inhibitor (ChEI) . Cholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition. By inhibiting cholinesterase, this compound increases the levels of acetylcholine in the brain, thereby enhancing cholinergic functions .
Mode of Action
This compound interacts with its target, cholinesterase, by binding to the enzyme and preventing it from breaking down acetylcholine . This results in an increase in the concentration of acetylcholine in the synaptic cleft, which in turn enhances the transmission of nerve impulses across the synapses. This is particularly beneficial in conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway. By inhibiting cholinesterase, this compound prevents the breakdown of acetylcholine, leading to an increase in the levels of this neurotransmitter. This enhances the functioning of the cholinergic pathway, which plays a crucial role in memory and cognition .
Pharmacokinetics
In pharmacokinetic studies in humans, plasma peak levels of this compound were reached within one hour after oral administration . The drug was rapidly eliminated with a half-life of about two to three hours . Steady-state plasma levels were reached after approximately three days of repeated dose treatment . There were dose-related increases in peak plasma concentrations (Cmax), areas under the plasma concentration-time curves (AUC), and the amount of drug excreted in the urine .
Result of Action
The molecular effect of this compound is the inhibition of cholinesterase, leading to an increase in acetylcholine levels . On a cellular level, this results in enhanced transmission of nerve impulses across the synapses. Clinically, this translates into improved learning and memory functions, and reversal of learning deficits caused either by scopolamine or lesions of the nucleus basalis magnocellularis (NBM) .
Action Environment
For instance, food may delay the time to peak concentration and reduce Cmax
Biochemical Analysis
Biochemical Properties
Velnacrine maleate interacts with enzymes such as acetylcholinesterase (AChE), acting as a potent inhibitor . By inhibiting AChE, it enhances cholinergic functions, which can improve learning and memory functions .
Cellular Effects
This compound has been shown to increase the number of adherent leukocytes in post-capillary venules of Wistar rats’ mesentery muscle . This suggests that it may play a role in modulating inflammatory responses at the cellular level .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its inhibition of AChE . This inhibition enhances cholinergic functions, which can improve learning and memory functions and reverse learning deficits .
Temporal Effects in Laboratory Settings
In pharmacokinetic studies in humans, plasma peak levels of this compound were reached within one hour after oral administration, and the drug was rapidly eliminated with a half-life of about two to three hours . Steady-state plasma levels were reached after approximately three days of repeated dose treatment .
Dosage Effects in Animal Models
In animal models, doses of 1, 2, 4, and 6 mg/kg of this compound were administered . The dose associated with the greatest improvement in session performance was administered three more times to the same individual . Four of the six monkeys showed improved performance during the repeated best dose phase .
Metabolic Pathways
This compound is extensively metabolized, with only approximately 10% of the dose appearing in the urine as unchanged drug in humans . One of the main metabolic routes is via hydroxylation of the tetrahydroaminoacridine ring .
Transport and Distribution
Following oral administration of this compound, drug-related material was well absorbed in rats, dogs, and humans, with the majority of the dose recovered in the urine . Fecal elimination of radioactivity accounted for the remainder of the dose .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for velnacrine maleate are not well-documented in publicly available sources. it is likely that large-scale synthesis follows similar principles to laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Velnacrine maleate undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can modify the acridine structure.
Substitution: Various substitution reactions can occur, particularly involving the amino and hydroxyl groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the acridine ring.
Scientific Research Applications
Velnacrine maleate has several scientific research applications:
Chemistry: It is used as a model compound for studying cholinesterase inhibition and related biochemical pathways.
Biology: Research involving this compound focuses on its effects on cholinergic systems and its potential neuroprotective properties.
Industry: While not widely used in industrial applications, its role in pharmaceutical research is significant.
Comparison with Similar Compounds
Similar Compounds
Tacrine: Another cholinesterase inhibitor used in Alzheimer’s disease treatment.
Donepezil: A more commonly used cholinesterase inhibitor with a similar mechanism of action.
Rivastigmine: Another cholinesterase inhibitor with applications in Alzheimer’s and Parkinson’s disease.
Uniqueness
Velnacrine maleate is unique due to its specific acridine structure and its pharmacokinetic properties, such as rapid absorption and elimination. While similar to other cholinesterase inhibitors, its distinct chemical structure may offer different pharmacological profiles and side effect profiles .
Properties
IUPAC Name |
9-amino-1,2,3,4-tetrahydroacridin-1-ol;(Z)-but-2-enedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.C4H4O4/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13;5-3(6)1-2-4(7)8/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEKVKZFYBQFGT-BTJKTKAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045158 | |
Record name | 9-Amino-1,2,3,4-tetrahydroacridin-1-ol maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118909-22-1, 112964-99-5, 121445-25-8, 121445-27-0 | |
Record name | Velnacrine maleate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118909-22-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Acridinol, 1,2,3,4-tetrahydro-9-amino-, maleate, (+-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112964995 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Velnacrine maleate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118909221 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Velnacrine maleate, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121445258 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Velnacrine maleate, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121445270 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Amino-1,2,3,4-tetrahydroacridin-1-ol maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VELNACRINE MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YY1JW04JCB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | VELNACRINE MALEATE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WR9885GALS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | VELNACRINE MALEATE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4401EF6U24 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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